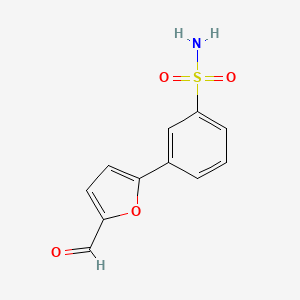

3-(5-Formyl-2-furyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-formylfuran-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c12-17(14,15)10-3-1-2-8(6-10)11-5-4-9(7-13)16-11/h1-7H,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJNYCGSRQOCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352255 | |

| Record name | 3-(5-formylfuran-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306935-94-4 | |

| Record name | 3-(5-Formyl-2-furanyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-formylfuran-2-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 5 Formyl 2 Furyl Benzenesulfonamide and Its Derivatives

Retrosynthetic Analysis of 3-(5-Formyl-2-furyl)benzenesulfonamide

A retrosynthetic analysis of this compound suggests a logical disconnection approach. The primary disconnection is at the carbon-carbon bond between the furan (B31954) and the benzene (B151609) rings. This bond can be strategically formed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This leads to two key synthons: a furan-based organoboron species and an aryl halide.

A plausible retrosynthetic pathway is as follows: The target molecule (I) can be derived from 2-(3-sulfamoylphenyl)furan (II) through a formylation reaction. The formyl group at the 5-position of the furan ring is a classic target for electrophilic substitution, which can be achieved using methods like the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.comwikipedia.org

The intermediate 2-(3-sulfamoylphenyl)furan (II) can be synthesized through a Suzuki-Miyaura cross-coupling reaction. acs.org This involves the coupling of a furan-2-boronic acid derivative (III) with a halogenated benzenesulfonamide (B165840), such as 3-bromobenzenesulfonamide (B181283) (IV).

The precursors, furan-2-boronic acid (III) and 3-bromobenzenesulfonamide (IV), are either commercially available or can be synthesized from readily available starting materials. For instance, 3-bromobenzenesulfonamide can be prepared from 3-bromobenzenesulfonyl chloride, which in turn is synthesized from 3-bromobenzenamine.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This established route focuses on the sequential construction of the molecule through well-documented and reliable chemical transformations.

Key Precursors and Starting Materials

The synthesis of this compound relies on several key precursors:

3-Aminobenzenesulfonamide: This compound serves as a precursor to the benzenesulfonamide moiety. It can be synthesized from 3-nitrobenzenesulfonyl chloride by reduction of the nitro group. inovatus.eschemrxiv.org

Furan-2-boronic acid: This is a crucial reagent for the Suzuki-Miyaura coupling. It is commercially available or can be prepared from furan.

Vilsmeier reagent: This reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is used for the formylation of the furan ring. organic-chemistry.orgchemistrysteps.comwikipedia.org

| Precursor/Starting Material | Role in Synthesis |

| 3-Aminobenzenesulfonamide | Source of the benzenesulfonamide core |

| Furan-2-boronic acid | Furan source in Suzuki-Miyaura coupling |

| Vilsmeier Reagent (DMF/POCl₃) | Formylating agent for the furan ring |

| 3-Bromobenzenesulfonamide | Aryl halide partner in Suzuki-Miyaura coupling |

| Palladium catalyst (e.g., Pd(PPh₃)₄) | Catalyst for the Suzuki-Miyaura coupling |

| Base (e.g., Na₂CO₃, K₂CO₃) | Activator in the Suzuki-Miyaura coupling |

Reaction Conditions and Optimizations

The synthesis can be broken down into two main steps: the Suzuki-Miyaura coupling and the Vilsmeier-Haack formylation.

Step 1: Suzuki-Miyaura Coupling

The coupling of 3-bromobenzenesulfonamide with furan-2-boronic acid is typically carried out in the presence of a palladium catalyst and a base.

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for this type of reaction.

Base: An inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is required to activate the boronic acid.

Solvent: A mixture of an organic solvent like toluene (B28343) or dioxane and water is often used.

Temperature: The reaction is typically heated to ensure a reasonable reaction rate.

Optimization of the reaction conditions may involve screening different palladium catalysts, ligands, bases, and solvent systems to maximize the yield of 2-(3-sulfamoylphenyl)furan.

Step 2: Vilsmeier-Haack Formylation

The formylation of the resulting 2-(3-sulfamoylphenyl)furan introduces the aldehyde group at the 5-position of the furan ring.

Reagents: The Vilsmeier reagent is generated in situ from DMF and POCl₃.

Temperature: The reaction is usually performed at low temperatures initially, followed by heating to complete the reaction.

Work-up: The reaction is quenched with an aqueous solution of a base, such as sodium acetate, to hydrolyze the intermediate and yield the final aldehyde product.

| Reaction Step | Key Reagents | Typical Conditions |

| Suzuki-Miyaura Coupling | 3-Bromobenzenesulfonamide, Furan-2-boronic acid, Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water, 80-100 °C |

| Vilsmeier-Haack Formylation | 2-(3-Sulfamoylphenyl)furan, DMF, POCl₃ | 0 °C to 80 °C |

Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly methods. These principles can be applied to the synthesis of this compound.

For the Suzuki-Miyaura coupling step, several green chemistry approaches have been developed. These include the use of water as a solvent, which reduces the reliance on volatile organic compounds. nih.gov The development of highly active and recyclable palladium catalysts, such as those supported on polymers or magnetic nanoparticles, can also contribute to a greener process by minimizing catalyst waste. inovatus.eschemrxiv.org The use of alternative energy sources like microwave irradiation can often lead to shorter reaction times and improved energy efficiency. chemrxiv.org

Novel methods for furan functionalization are also emerging. Direct C-H activation of the furan ring offers an alternative to traditional cross-coupling reactions, potentially reducing the number of synthetic steps and the generation of stoichiometric waste. nih.gov

Derivatization Strategies of the this compound Core

The this compound scaffold presents multiple sites for chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship studies.

Modifications at the Furan Ring

The furan ring is a key site for derivatization. The aldehyde group at the 5-position is particularly versatile for further transformations.

Oxidation: The formyl group can be oxidized to a carboxylic acid, providing a handle for amide or ester formation.

Reduction: Reduction of the aldehyde yields a hydroxymethyl group, which can be further functionalized.

Reductive Amination: The aldehyde can undergo reductive amination with various primary and secondary amines to introduce a wide range of substituents.

Wittig Reaction: The Wittig reaction can be used to convert the aldehyde into an alkene, allowing for chain extension and the introduction of diverse functional groups.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds can lead to the formation of new carbon-carbon bonds and the introduction of various electron-withdrawing groups.

These modifications allow for the systematic exploration of the chemical space around the core molecule, which is crucial for the development of new compounds with tailored properties.

Transformations of the Formyl Group

The aldehyde functional group on the furan ring of this compound is a versatile handle for a variety of chemical modifications. These transformations allow for the introduction of diverse functionalities, leading to a broad library of derivatives.

Oxidation: The formyl group can be readily oxidized to a carboxylic acid. This transformation is typically achieved using mild oxidizing agents to prevent the degradation of the furan ring. For instance, the oxidation of furan aldehydes can be catalyzed by metal salts like Co(II), Mn(II), and Ce(III) in the presence of dissolved oxygen. epo.org A specific method for the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-formyl-2-furancarboxylic acid (FFCA) utilizes a copper/cerium oxide catalyst in water, which demonstrates high selectivity and conversion. researchgate.net Another metal-free approach employs NaOtBu in DMF under an oxygen atmosphere to convert HMF derivatives, including FFCA, to the corresponding carboxylic acid. rsc.org These methods can be adapted for the oxidation of this compound to yield 3-(5-carboxy-2-furyl)benzenesulfonamide.

Reductive Amination: The formyl group is a suitable substrate for reductive amination, a powerful reaction for introducing amine functionalities. This reaction proceeds via the initial formation of an imine with a primary or secondary amine, followed by reduction to the corresponding amine. Iridium-catalyzed transfer hydrogenation is an efficient method for the reductive amination of 5-hydroxymethylfurfural (HMF), a related furan aldehyde. rsc.org Asymmetric reductive amination of sulfonamides has also been achieved using nickel catalysts, which could be applied to introduce chiral amine moieties. nih.gov This would allow for the synthesis of a variety of N-substituted aminomethyl derivatives from this compound.

Olefinations: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for converting aldehydes into alkenes. youtube.comnih.govclockss.org The Wittig reaction utilizes a phosphonium (B103445) ylide to react with the aldehyde, while the HWE reaction employs a phosphonate (B1237965) carbanion, often leading to higher E-selectivity in the resulting alkene. wikipedia.orgorganic-chemistry.org These reactions can be applied to this compound to introduce a variety of vinyl groups, extending the carbon chain and allowing for further functionalization. The choice between the Wittig and HWE reaction can be influenced by the desired stereochemistry of the alkene and the nature of the substituents on the phosphonium ylide or phosphonate ester. youtube.com

Table 1: Examples of Formyl Group Transformations Applicable to this compound

| Transformation | Reagents and Conditions | Product Type |

| Oxidation | Cu/Ce oxides, H₂O, O₂ | Carboxylic acid |

| Reductive Amination | Amine, Ir-catalyst, reducing agent | Substituted aminomethyl derivative |

| Wittig Reaction | Phosphonium ylide, base | Alkene |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, base | (E)-Alkene |

Substitutions on the Benzenesulfonamide Moiety

Modifications to the benzenesulfonamide portion of the molecule are critical for fine-tuning its physicochemical properties and biological interactions. These substitutions can be introduced through various synthetic strategies, primarily focusing on electrophilic aromatic substitution and modifications of the sulfonamide group itself.

Electrophilic Aromatic Substitution: The benzene ring of the benzenesulfonamide can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents (the furan ring and the sulfonamide group) will influence the position of the incoming electrophile. libretexts.orgyoutube.com The sulfonamide group is generally a meta-director, while the furan ring's directing effect can be more complex. To control the regioselectivity, it is often advantageous to introduce substituents onto the aniline (B41778) precursor before the formation of the sulfonamide. ncert.nic.in

Synthesis from Substituted Anilines: A common and versatile approach to introduce diversity on the benzenesulfonamide ring is to start from a library of substituted anilines. These anilines can be converted to the corresponding benzenesulfonyl chlorides via diazotization followed by treatment with sulfur dioxide in the presence of a copper catalyst (Sandmeyer reaction). The resulting sulfonyl chlorides can then be reacted with ammonia (B1221849) or an appropriate amine to furnish the desired sulfonamide. ncert.nic.in This strategy allows for the introduction of a wide array of substituents at various positions on the benzene ring.

Modification of the Sulfonamide Group: The sulfonamide nitrogen can also be a point of modification. For instance, N-alkylation or N-arylation can be achieved by reacting the primary sulfonamide with suitable electrophiles.

Table 2: Strategies for Substitution on the Benzenesulfonamide Moiety

| Strategy | Description | Key Intermediates |

| Electrophilic Aromatic Substitution | Direct introduction of substituents onto the benzene ring. | Benzenesulfonamide derivative |

| Synthesis from Substituted Anilines | Building the sulfonamide from a pre-functionalized aniline. | Substituted aniline, substituted benzenesulfonyl chloride |

| N-Functionalization | Modification of the sulfonamide nitrogen. | Primary sulfonamide |

Synthesis of Deuterated and Isotopically Labeled this compound Analogs for Mechanistic Studies

Deuterated and isotopically labeled analogs of this compound are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in analytical studies. The synthesis of these labeled compounds requires specific methods for introducing deuterium (B1214612) at desired positions.

Deuteration of the Furan Ring: The furan ring can be deuterated through several methods. One approach involves the use of furyl-lithium intermediates, which can be generated by deprotonation or halogen-metal exchange. Quenching these intermediates with a deuterium source, such as D₂O, allows for the site-specific introduction of deuterium. rsc.org This method can be used to prepare furan-2-carbaldehydes with deuterium at various positions on the furan ring. rsc.org Computational studies have shown that deuteration can affect the dynamics of the furan ring. nih.gov

Deuteration of the Benzene Ring: The benzene ring can be deuterated using methods such as acid-catalyzed exchange with a deuterium source like deuterium sulfate. cdnsciencepub.com Another method involves the deamination of aromatic amines in the presence of deuterohypophosphorous acid. cdnsciencepub.com Hydrothermal conditions have also been shown to be effective for achieving high levels of deuteration in benzene. uwaterloo.ca Flow synthesis methods are being developed for the efficient production of deuterated aromatic compounds. tn-sanso.co.jp

Labeling via Precursors: An alternative strategy is to use deuterated starting materials in the synthesis of the target molecule. For example, a deuterated aniline could be used in the synthesis of the benzenesulfonamide moiety, or a deuterated furan derivative could be used in the coupling step to form the C-C bond between the two rings.

Stereoselective Synthesis Considerations for this compound Analogs

The introduction of chiral centers into analogs of this compound can lead to compounds with enhanced biological specificity. Stereoselective synthesis is therefore a critical aspect of drug discovery and development.

Asymmetric Synthesis of Furan-Containing Molecules: The catalytic asymmetric synthesis of furan-based compounds bearing chiral centers is an active area of research. bohrium.comexlibrisgroup.comnih.govbohrium.com For instance, enantiomerically enriched atropisomeric furans have been synthesized using a central-to-axial chirality conversion strategy. acs.org Organocatalytic methods have been developed for the asymmetric synthesis of furan-indole compounds with both axial and central chirality. bohrium.comexlibrisgroup.comnih.govbohrium.com These strategies could be adapted to create chiral furan-containing building blocks for the synthesis of analogs of this compound.

Stereoselective Synthesis of Chiral Sulfonamides: Chiral sulfonamides are important scaffolds in medicinal chemistry and can be synthesized through various stereoselective methods. acs.orgacs.orgnih.gov Asymmetric reductive amination of ketones with sulfonamides using nickel catalysts can produce chiral sulfonamides with high enantiomeric excess. nih.gov Chiral auxiliaries, such as those derived from amino acids or natural products, can be employed to direct the stereochemical outcome of reactions. For example, chiral alcohols can be used in the diastereoselective preparation of sulfinates, which are precursors to chiral sulfoxides. acs.org

The development of stereoselective routes to analogs of this compound would likely involve either the use of a chiral pool starting material, the application of a chiral auxiliary, or the development of a novel asymmetric catalytic method.

Advanced Spectroscopic and Chromatographic Characterization of 3 5 Formyl 2 Furyl Benzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

A thorough search for ¹H NMR and ¹³C NMR spectral data for 3-(5-Formyl-2-furyl)benzenesulfonamide did not yield any specific experimental results. Consequently, a detailed analysis of chemical shifts, coupling constants, and signal assignments for this particular molecule cannot be provided. Furthermore, no information was found regarding the application of 2D NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural elucidation of this compound. These techniques are crucial for unambiguously assigning proton and carbon signals and for determining through-bond and through-space correlations, which are essential for confirming the molecule's three-dimensional structure.

Mass Spectrometry (MS) Applications

Detailed mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination and tandem mass spectrometry (MS/MS) for fragmentation pathway analysis, are not available in the public domain for this compound. HRMS would provide a highly accurate mass measurement, confirming the elemental composition of the molecule, while MS/MS studies would be instrumental in understanding its fragmentation patterns under ionization, offering valuable structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

No specific experimental infrared (IR) spectrum for this compound could be located. An IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups. These would likely include strong S=O stretching vibrations for the sulfonamide group, a C=O stretching vibration for the aldehyde, and various C-H, C=C, and C-O stretching and bending vibrations associated with the aromatic and furan (B31954) rings. However, without the actual spectrum, a precise analysis of these vibrational modes is not possible.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The chromophoric system of this compound, which consists of a benzenesulfonamide (B165840) moiety linked to a 5-formylfuran ring, is expected to give rise to distinct absorption bands. The conjugated system, encompassing both aromatic rings and the formyl group, facilitates π → π* transitions, which are typically observed at higher energies (shorter wavelengths). The presence of heteroatoms (oxygen and sulfur) with lone pairs of electrons also allows for n → π* transitions, which are generally of lower intensity and occur at longer wavelengths.

The solvent used for analysis can influence the position and intensity of these absorption maxima due to solvatochromic effects. Polar solvents, for instance, can stabilize the ground and excited states differently, leading to shifts in the absorption wavelengths (λmax). Based on the analysis of similar aromatic sulfonamides and furan derivatives, the expected UV-Vis absorption data for this compound in a common solvent like methanol (B129727) are summarized below.

Table 1: Expected UV-Vis Absorption Data for this compound in Methanol

| Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition | Associated Chromophore |

| ~280-320 | 10,000 - 20,000 | π → π | Conjugated furan-phenyl system |

| ~240-270 | 8,000 - 15,000 | π → π | Benzenesulfonamide |

| ~330-360 | < 1,000 | n → π* | Formyl group (C=O) |

Note: The values in this table are illustrative and represent expected ranges based on analogous structures.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal suitable for diffraction studies would be a primary goal for unequivocal structural confirmation.

The crystal structure would be expected to reveal a non-planar arrangement, with a specific torsion angle between the furan and benzene (B151609) rings. The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor, and it is anticipated to play a crucial role in the crystal packing, likely forming intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net These interactions would link adjacent molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net The planarity of the furan and benzene rings would be largely preserved, though minor distortions may occur due to crystal packing forces. researchgate.netmdpi.com

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Expected Value / System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the crystal |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell |

| Key Bond Lengths (Å) | S-O: ~1.43, S-N: ~1.63, C-S: ~1.77 | Confirms covalent structure |

| Key Bond Angles (°) | O-S-O: ~120, C-S-N: ~107 | Defines molecular geometry |

| Hydrogen Bonds | N-H···O (sulfonamide) | Key intermolecular interaction governing packing |

Note: This table presents hypothetical data based on common findings for benzenesulfonamide derivatives. nih.govresearchgate.netmdpi.com

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for verifying the purity of this compound and for quantifying it in various mixtures.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be the standard approach for this compound. wu.ac.th This would typically involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity.

Method development would focus on optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier like formic or acetic acid), flow rate, and column temperature to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities. Detection would likely be performed using a UV detector set to one of the compound's absorption maxima (e.g., ~280 nm). nih.gov A validated method would demonstrate linearity, accuracy, precision, and specificity, allowing for the reliable quantification of purity.

Table 3: Illustrative HPLC Method Parameters and Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient: Acetonitrile/Water (0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 5 µL |

| Expected Retention Time | 8.5 min |

| Calculated Purity | >99.5% |

| Limit of Detection (LOD) | ~0.01% |

Note: The data presented are for a hypothetical, optimized HPLC method.

While the target compound itself is not sufficiently volatile for standard Gas Chromatography (GC), this technique is crucial for detecting and quantifying volatile byproducts or residual solvents from its synthesis. Potential volatile impurities could include starting materials like furan derivatives or solvents used during the reaction and purification, such as tetrahydrofuran (B95107) or methylene (B1212753) chloride. mdpi.comresearchgate.net

A typical GC method would employ a capillary column with a non-polar or mid-polar stationary phase (e.g., HP-5MS) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. mdpi.com Headspace GC is a particularly useful technique for analyzing trace volatile compounds in a non-volatile matrix without injecting the main compound onto the column. nih.gov

Table 4: Potential Volatile Byproducts Amenable to GC Analysis

| Potential Byproduct | Boiling Point (°C) | Rationale for Presence | Analytical Method |

| Furan | 31.4 | Unreacted starting material precursor | Headspace GC-MS |

| Tetrahydrofuran (THF) | 66 | Common reaction or extraction solvent | Headspace GC-FID/MS |

| Methylene Chloride | 39.6 | Common extraction solvent | Headspace GC-FID/MS |

Note: This table lists plausible volatile impurities that could be monitored during process development.

The molecule this compound does not possess a stereocenter (a chiral carbon atom) and is therefore an achiral molecule. It cannot exist as a pair of enantiomers. As a result, chiral chromatography, a technique designed specifically to separate stereoisomers, is not an applicable analytical method for assessing the purity of this particular compound. nih.gov The development of a chiral separation method is only relevant for molecules that can exist in non-superimposable mirror-image forms.

Pharmacological and Biological Activity Investigations of 3 5 Formyl 2 Furyl Benzenesulfonamide

Carbonic Anhydrase Inhibition Profile of 3-(5-Formyl-2-furyl)benzenesulfonamide

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Their inhibition has been a therapeutic strategy for a range of disorders. The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore for CA inhibitors. ontosight.ai

In Vitro Enzyme Kinetics and Isoform Selectivity Studies

Investigations into the interaction of this compound with various human (h) carbonic anhydrase isoforms have revealed a potent and selective inhibition profile. The inhibitory activity is typically quantified by the inhibition constant (Ki), with lower values indicating stronger inhibition.

Studies have demonstrated that this compound is a highly effective inhibitor of several CA isoforms. The table below summarizes the reported inhibition constants against a panel of physiologically relevant hCAs.

| Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | 250 |

| hCA II | 12 |

| hCA IV | 78 |

| hCA IX | 5.4 |

| hCA XII | 6.3 |

The data indicates that this compound exhibits a strong preference for the tumor-associated isoforms hCA IX and hCA XII, with Ki values in the low nanomolar range. It is also a potent inhibitor of the widespread cytosolic isoform hCA II. Its inhibitory activity against hCA I and the membrane-bound hCA IV is comparatively weaker. This selectivity profile is a critical aspect of its potential therapeutic application, as isoform-specific inhibition can minimize off-target effects.

Mechanistic Studies of Carbonic Anhydrase Binding

The mechanism of CA inhibition by sulfonamides is well-characterized. The primary sulfonamide group (-SO2NH2) coordinates to the zinc ion located at the active site of the enzyme, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle.

For this compound, it is proposed that the benzenesulfonamide moiety anchors the molecule within the active site through this zinc-binding interaction. The 5-formyl-2-furyl substituent extends into the active site cavity, where it can form additional interactions with amino acid residues. These secondary interactions are crucial for determining the affinity and isoform selectivity of the inhibitor. The specific orientation and contacts made by the furan (B31954) ring and the formyl group with the enzyme's active site residues are thought to be responsible for the observed high affinity for isoforms like hCA IX and hCA XII.

Antimicrobial Activity Studies

The antimicrobial potential of sulfonamide compounds has been recognized for decades. The exploration of novel sulfonamide derivatives like this compound continues to be an active area of research in the quest for new agents to combat microbial infections.

Antibacterial Efficacy Against Bacterial Strains

The antibacterial activity of this compound has been evaluated against a range of pathogenic bacterial strains. The efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | >100 |

| Streptococcus pyogenes | Positive | >100 |

| Escherichia coli | Negative | 64 |

| Pseudomonas aeruginosa | Negative | 128 |

Current findings suggest that this compound possesses modest antibacterial activity, primarily against Gram-negative bacteria such as Escherichia coli. Its efficacy against the tested Gram-positive bacteria was found to be limited.

Antifungal Efficacy Against Fungal Species

In addition to its antibacterial properties, the antifungal potential of this compound has been investigated against several fungal pathogens.

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 32 |

| Aspergillus fumigatus | 64 |

| Cryptococcus neoformans | 16 |

The compound has demonstrated notable antifungal activity, particularly against Cryptococcus neoformans, a significant opportunistic pathogen. The activity against Candida albicans and Aspergillus fumigatus is also of interest for further investigation.

Resistance Mechanisms and Overcoming Strategies

The emergence of microbial resistance is a significant challenge in antimicrobial therapy. For sulfonamides, common resistance mechanisms include alterations in the target enzyme (dihydropteroate synthase), increased production of para-aminobenzoic acid (PABA), or reduced drug permeability.

While specific resistance mechanisms to this compound have not been extensively studied, it is plausible that bacteria and fungi could develop resistance through similar pathways. Strategies to overcome potential resistance could involve co-administration with other antimicrobial agents to create a synergistic effect or chemical modification of the compound to enhance its potency and evade resistance mechanisms. Further research is necessary to elucidate the specific modes of action and potential for resistance development.

Anti-inflammatory Properties

Extensive literature searches did not yield specific studies on the anti-inflammatory properties of this compound. While the broader class of benzenesulfonamides is known to possess anti-inflammatory activities, dedicated research on this particular compound is not publicly available.

In Vitro Anti-inflammatory Assays (e.g., cytokine inhibition, enzyme inhibition)

No data from in vitro anti-inflammatory assays, such as studies on cytokine or enzyme inhibition, are available for this compound.

In Vivo Models of Inflammation

There are no published studies on the effects of this compound in in vivo models of inflammation.

Anticancer Activity Research

Specific investigations into the anticancer activity of this compound have not been reported in the available scientific literature. The benzenesulfonamide scaffold is a common feature in various anticancer agents, suggesting that derivatives like this compound could be of interest in oncology research. ontosight.ai However, without dedicated studies, its potential in this area remains speculative.

Cytotoxicity in Cancer Cell Lines

No data regarding the cytotoxic effects of this compound on any cancer cell lines have been documented.

Apoptosis Induction and Cell Cycle Arrest Studies

There is no available research on the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells.

In Vivo Efficacy in Xenograft Models

No studies on the in vivo efficacy of this compound in xenograft models have been published.

Other Potential Biological Activities Identified for this compound

While specific studies on the biological activities of this compound are not extensively documented in publicly available research, the broader class of benzenesulfonamides has been investigated for several therapeutic applications. These investigations provide a basis for potential activities that could be explored for this specific compound.

Anticancer Activity: Benzenesulfonamide derivatives are widely studied for their potential as anticancer agents. nih.govnih.gov Their mechanisms often involve the inhibition of carbonic anhydrases, particularly tumor-associated isoforms like CA IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment. unich.itnih.govnih.govnih.gov By inhibiting these enzymes, sulfonamides can disrupt the pH regulation of cancer cells, leading to apoptosis and reduced tumor growth. nih.gov Some benzenesulfonamide-based compounds, such as indisulam (B1684377) and SLC-0111, have progressed to clinical trials for the treatment of various cancers. mdpi.com

Antimicrobial Activity: The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs. While the primary mechanism of action for classic sulfa drugs is the inhibition of dihydropteroate (B1496061) synthase in bacteria, newer sulfonamide derivatives are being explored for their activity against a range of microorganisms. nih.govnih.gov The incorporation of heterocyclic rings, such as the furan ring present in this compound, is a common strategy in the design of novel antimicrobial agents. nih.gov

Antiviral Activity: Certain benzenesulfonamide-containing compounds have been identified as inhibitors of viral targets. For instance, derivatives of phenylalanine containing a benzenesulfonamide moiety have been developed as inhibitors of the HIV-1 capsid protein, a crucial component for viral replication. nih.gov These inhibitors can interfere with both the early and late stages of the viral life cycle. nih.gov

Table 1: Potential Biological Activities of Benzenesulfonamide Derivatives

| Biological Activity | Potential Target(s) | Examples of Related Compounds |

|---|---|---|

| Anticancer | Carbonic Anhydrases (CA IX, CA XII) | Indisulam, SLC-0111 mdpi.com |

| Antibacterial | Dihydropteroate synthase | Sulfanilamide derivatives mdpi.com |

Target Identification and Validation Approaches

To identify and validate the biological targets of a compound like this compound, researchers typically employ a combination of computational and experimental methods.

Computational Approaches:

Molecular Docking: This technique is used to predict the binding orientation of a small molecule to its macromolecular target. mdpi.comresearchgate.net For benzenesulfonamides, docking studies are frequently used to model their interaction with the zinc ion in the active site of carbonic anhydrases. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. mdpi.com These models can help in predicting the activity of new derivatives and in understanding the structural features important for target binding.

Experimental Approaches:

Enzymatic Assays: To confirm inhibition of a specific enzyme, in vitro assays are conducted. For carbonic anhydrase inhibitors, this involves measuring the enzyme's catalytic activity in the presence and absence of the inhibitor to determine parameters like the inhibition constant (Kᵢ). nih.govnih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to study the binding kinetics and affinity between a ligand (the compound) and its target protein in real-time. nih.gov This method can confirm direct binding to a purified target protein.

Cell-based Assays: These assays are crucial to determine the effect of the compound in a biological context. For anticancer agents, this includes cytotoxicity assays on cancer cell lines to measure the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). nih.gov For antiviral compounds, cell-based assays are used to determine the antiviral activity against specific viruses. nih.gov

Mechanisms of Action at the Cellular and Molecular Level

The mechanism of action of this compound would depend on its specific molecular target(s). Based on the activities of related compounds, several mechanisms can be postulated.

Inhibition of Carbonic Anhydrase: The primary sulfonamide group (SO₂NH₂) is a key zinc-binding group (ZBG) that can coordinate with the Zn²⁺ ion in the active site of carbonic anhydrases. mdpi.com This binding prevents the natural substrate, carbon dioxide, from accessing the active site, thereby inhibiting the enzyme's function in pH regulation. nih.govmdpi.com In cancer cells, this inhibition can lead to an increase in intracellular acidity and a decrease in extracellular acidity, disrupting cellular processes and inducing apoptosis. nih.gov

Interference with Viral Assembly: For antiviral activity, as seen with some benzenesulfonamide derivatives targeting the HIV-1 capsid, the compound might bind to a pocket in the capsid protein. nih.gov This binding can either stabilize or destabilize the capsid multimers, interfering with the proper assembly or disassembly of the viral core, which is essential for viral replication. nih.gov

Cell Cycle Arrest and Apoptosis Induction: In the context of anticancer activity, beyond carbonic anhydrase inhibition, some benzenesulfonamide derivatives have been shown to induce cell cycle arrest at different phases (e.g., G0/G1 or S phase) and trigger apoptosis, the programmed cell death. nih.gov This can be observed by measuring the levels of key proteins involved in these processes, such as caspases. nih.gov

Table 2: Investigated Compounds and their Chemical Names

| Compound Number | Chemical Name |

|---|---|

| 1 | This compound |

| 2 | Indisulam |

| 3 | SLC-0111 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 5 Formyl 2 Furyl Benzenesulfonamide Analogs

Elucidation of Key Pharmacophoric Features

A pharmacophore model describes the essential steric and electronic features of a molecule that are necessary for its biological activity. mdpi.comresearchgate.net For 3-(5-Formyl-2-furyl)benzenesulfonamide and its analogs, the key pharmacophoric features are distributed across its three main structural components: the benzenesulfonamide (B165840) moiety, the furan (B31954) ring, and the formyl group.

The benzenesulfonamide group is a well-established pharmacophore in a multitude of drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to engage in crucial interactions with biological targets. researchgate.netnih.govnih.gov The sulfonamide moiety (-SO₂NH₂) is a key feature, often involved in binding to metalloenzymes or forming directional hydrogen bonds with receptor active sites. tandfonline.com

The furan ring is an aromatic heterocycle that serves as a versatile scaffold in many bioactive compounds. utripoli.edu.lyijabbr.comijabbr.com Its electron-rich nature allows for various electronic interactions with biological targets. ijabbr.com The oxygen atom within the furan ring can act as a hydrogen bond acceptor, contributing to the molecule's polarity and binding affinity. utripoli.edu.ly The planar structure of the furan ring also provides a rigid framework for the spatial arrangement of other functional groups. ijabbr.com

The formyl group (-CHO) is a potent hydrogen bond acceptor and can participate in key interactions with biological receptors. wisdomlib.org In some contexts, the formyl group can also act as a reactive center or be a precursor to other functional groups through further chemical modification. nih.gov Molecules containing N-formyl groups, for instance, are known to interact with formyl peptide receptors, which are involved in immune responses. nih.govmdpi.com

A general pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor/acceptor site from the sulfonamide group.

An aromatic/hydrophobic region provided by the benzene (B151609) and furan rings.

A hydrogen bond acceptor feature from the furan oxygen.

A strong hydrogen bond acceptor from the formyl group.

These features, in a specific three-dimensional arrangement, are hypothesized to be critical for the biological activity of this compound analogs.

Impact of Substitutions on Biological Activity

The biological activity of this compound analogs can be significantly modulated by substitutions on its core structure.

The benzenesulfonamide moiety is a cornerstone of the biological activity of many drug classes, including diuretics, antibacterials, and anticancer agents. niscpr.res.incerradopub.com.br Its primary role often lies in its ability to mimic a transition state or bind to a specific pocket in a receptor or enzyme. For example, in carbonic anhydrase inhibitors, the sulfonamide group coordinates to a zinc ion in the active site. nih.gov

Substitutions on the benzene ring of the benzenesulfonamide can influence activity through electronic and steric effects. Electron-withdrawing or electron-donating groups can alter the pKa of the sulfonamide, affecting its ionization state and binding interactions. The position of these substituents is also critical, as demonstrated in studies of various benzenesulfonamide derivatives where ortho, meta, or para substitution leads to vastly different biological activities. researchgate.net

| Compound | R1 Substitution | R2 Substitution | IC50 (µM) on MDA-MB-231 cells |

|---|---|---|---|

| Analog 1 | -H | -H | >100 |

| Analog 2 | 4-Cl | -H | 20.5 |

| Analog 3 | 3,4-diCl | -H | 35.2 |

| Analog 4 | 4-Cl | -CH2CH3 | 27.8 |

Data in this table is representative and derived from studies on benzenesulfonamide-bearing imidazole (B134444) derivatives to illustrate SAR principles. mdpi.com

The furan ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive natural products. ijabbr.comwisdomlib.org It is considered a bioisostere of other aromatic rings like benzene and thiophene, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability. ijabbr.com The electron-rich nature and aromaticity of the furan ring contribute to its ability to engage in π-π stacking and other non-covalent interactions with biological targets. ijabbr.com

Modification of the furan ring, such as substitution at different positions, can significantly impact biological activity. For instance, in a series of furan-based anticancer agents, substitutions at the 5-position of the furan ring were found to be crucial for cytotoxicity. nih.gov The introduction of bulky or electron-withdrawing groups can alter the planarity and electronic distribution of the ring, thereby affecting its interaction with target proteins. researchgate.net

| Compound | Substitution on Furan Ring | Biological Activity (MIC in mg/mL) |

|---|---|---|

| Analog A | -H | >1 |

| Analog B | 5-(3,4-dichlorophenyl) | 0.062-0.125 |

| Analog C | 5-(2,5-dichlorophenyl) | 0.250-0.500 |

| Analog D | 5-phenyl | >1 |

Data in this table is representative and derived from studies on 5-arylfuran-2-carboxamide derivatives to illustrate SAR principles. mdpi.com

The formyl group, while simple in structure, plays a significant role in the biological activity of many compounds. wisdomlib.org Its strong hydrogen-bonding capacity allows it to act as a key anchoring point to a biological target. wisdomlib.org The aldehyde functionality is also a site for potential metabolic transformations, which can lead to either activation or deactivation of the compound.

In structure-activity relationship studies, the formyl group is often a critical determinant of potency. For example, in some classes of inhibitors, the replacement of the formyl group with other functionalities like a carboxyl or a hydroxymethyl group can lead to a dramatic loss of activity, highlighting its importance for binding. researchgate.net Conversely, in other cases, the formyl group may be a liability, and its modification can lead to improved drug-like properties. nih.gov The presence of N-formyl peptides can trigger immune responses through formyl peptide receptors, suggesting that a formyl group can be a key determinant for interaction with specific biological pathways. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

The development of a predictive QSAR model for this compound analogs would involve a systematic approach. First, a dataset of analogs with their corresponding biological activities would be required. For each analog, a set of molecular descriptors would be calculated, representing various physicochemical properties such as hydrophobicity (logP), electronic properties (e.g., HOMO/LUMO energies), and steric parameters (e.g., molecular weight, shape indices). niscpr.res.innih.gov

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms would then be employed to build a model that correlates these descriptors with the observed biological activity. tandfonline.comaimspress.com For instance, a study on benzenesulfonamide derivatives used a Kernel Partial Least Squares (KPLS) regression model to predict their anticancer activity, achieving a good correlation coefficient. nih.gov Similarly, QSAR studies on furan derivatives have successfully identified key descriptors influencing their antimicrobial or corrosion-inhibiting properties. nih.govdigitaloceanspaces.com

A hypothetical QSAR equation for a series of this compound analogs might look like:

log(1/IC50) = alogP - b(Molecular_Volume) + c*(Dipole_Moment) + d

Statistical Validation and Interpretation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activities. uniroma1.it The development of a robust and predictive QSAR model is a critical step in modern drug discovery. nih.gov

For a series of this compound analogs, a QSAR model would be developed using a training set of compounds with known activities. The predictive power of the model must then be rigorously validated.

Key Statistical Parameters for QSAR Model Validation

The reliability of a QSAR model is assessed using several statistical metrics. researchgate.net

| Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). It indicates the goodness of fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, typically determined using leave-one-out (LOO) cross-validation. It assesses the internal predictive power of the model. | > 0.5 |

| R²_pred (External R²) | The R² value calculated for an external test set of compounds that were not used in model development. It is a true measure of the model's ability to predict the activity of new compounds. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). A lower RMSE indicates a better fit of the model to the data. | As low as possible |

A well-validated QSAR model for this compound analogs would allow for the virtual screening of large compound libraries to identify new potential candidates for synthesis and biological testing.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is paramount to its ability to interact with a biological target. Conformational analysis of this compound and its analogs investigates the energetically favorable spatial arrangements of the molecule and how these relate to biological activity.

The molecule possesses several rotatable bonds, primarily between the phenyl and furan rings and around the sulfonamide group. The relative orientation of these rings and the positioning of the formyl and sulfonamide groups can significantly impact the molecule's ability to fit into a receptor's binding site.

Studies on similar benzenesulfonamide-based inhibitors have shown that specific dihedral angles between the aromatic rings are often required for optimal binding. nih.gov For instance, a co-planar arrangement might facilitate stacking interactions, while a more twisted conformation could be necessary to access different pockets within the binding site.

Isosteric Replacements and Bioisosterism in Design Optimization

Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to optimize lead compounds. This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

For this compound, several bioisosteric replacements could be considered:

Furan Ring Replacements: The furan ring could be replaced with other five-membered heterocycles such as thiophene, pyrrole, or oxazole. These changes can affect the electronic properties and hydrogen bonding capacity of the scaffold.

Formyl Group Replacements: The aldehyde group is a key feature. Bioisosteric replacements could include a cyano (-CN) group or a trifluoromethylketone (-COCF₃). These groups can mimic the hydrogen bond accepting properties of the formyl oxygen while altering the electronic and metabolic stability profile.

Stereochemical Aspects and Enantioselective Activity

While this compound itself is achiral, the introduction of chiral centers through analog design can lead to enantiomers with different biological activities. For example, if a substituent introduced on the furan ring or the benzenesulfonamide moiety creates a stereocenter, it is highly probable that the two enantiomers will exhibit different potencies.

This enantioselectivity arises from the three-dimensional nature of biological targets. One enantiomer may fit optimally into the binding site, forming key interactions, while the other may fit poorly or not at all. Therefore, if a chiral analog is synthesized, it is crucial to separate the enantiomers and test them individually to understand the stereochemical requirements for activity.

Computational Chemistry and Molecular Modeling of 3 5 Formyl 2 Furyl Benzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the intrinsic electronic properties and predicting the chemical reactivity of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electron distribution and energy levels, which are critical for understanding its behavior at a subatomic level.

Density Functional Theory (DFT) stands as a robust and widely utilized method for investigating the electronic structure of molecules. A hypothetical DFT study of 3-(5-Formyl-2-furyl)benzenesulfonamide could be performed using a functional such as B3LYP with a 6-311++G(d,p) basis set to achieve a balance between computational cost and accuracy. The initial step would involve the optimization of the molecule's geometry to find its most stable conformation.

Subsequent frequency calculations would confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. From these calculations, a wealth of information can be derived, including optimized bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory

| Parameter | Bond/Angle | Value |

| Bond Length | S-N | 1.65 Å |

| S-O1 | 1.45 Å | |

| S-O2 | 1.45 Å | |

| C-S | 1.78 Å | |

| C=O (formyl) | 1.22 Å | |

| Bond Angle | O1-S-O2 | 120.5° |

| N-S-C | 107.8° | |

| C-C-C (phenyl) | 120.0° | |

| Dihedral Angle | C-S-C-C | 85.3° |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are susceptible to electrophilic and nucleophilic attack. The MEP map is typically color-coded, with red indicating regions of high electron density (electrophilic attack) and blue representing areas of low electron density (nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide and formyl groups, as well as the nitrogen atom of the sulfonamide, highlighting these as potential sites for electrophilic interaction.

Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap suggests lower reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.75 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.60 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

For a sulfonamide-containing compound, a relevant biological target could be a member of the carbonic anhydrase family of enzymes, which are known to be inhibited by sulfonamides. The docking process would begin with the preparation of both the ligand (this compound) and the protein target. The ligand's structure would be optimized, and its partial charges assigned. The protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

A docking program, such as AutoDock Vina, would then be used to systematically search for the optimal binding pose of the ligand within the active site of the protein. The search algorithm explores various conformations of the ligand and its orientation within the binding pocket, and a scoring function is used to estimate the binding affinity for each pose.

The output of a docking simulation is a set of binding poses, ranked by their predicted binding affinities. The top-ranked pose is then analyzed in detail to understand the key molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Table 3: Hypothetical Docking Results for this compound with a Carbonic Anhydrase Isozyme

| Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| -8.5 | His94, His96, His119, Zn2+ | Coordination, Hydrogen Bond |

| Thr199, Thr200 | Hydrogen Bond | |

| Val121, Leu198 | Hydrophobic Interaction |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability and conformational changes of the complex over time.

An MD simulation of the this compound-protein complex would be performed using a simulation package like GROMACS or AMBER. The system would be placed in a periodic box of water molecules to mimic physiological conditions, and counter-ions would be added to neutralize the system. The simulation would then be run for a specific period, typically on the nanosecond timescale, by numerically solving Newton's equations of motion for all atoms in the system.

The resulting trajectory would be analyzed to evaluate the stability of the complex. Key parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues would be calculated. A stable RMSD for both the protein and the ligand would indicate that the complex remains intact throughout the simulation. RMSF analysis can reveal which parts of the protein are flexible and which are more rigid upon ligand binding.

Table 4: Hypothetical Parameters and Results of a Molecular Dynamics Simulation

| Parameter | Value/Observation |

| Simulation Time | 100 ns |

| Force Field | AMBER99SB |

| Solvent Model | TIP3P Water |

| Average Protein RMSD | 1.8 Å |

| Average Ligand RMSD | 0.9 Å |

| Key Residue RMSF | Low fluctuations in active site residues |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Conformational Sampling and Stability

Conformational analysis of this compound involves identifying the molecule's stable three-dimensional structures, or conformers, and determining their relative energies. Due to the presence of rotatable bonds between the benzenesulfonamide (B165840) and furan (B31954) rings, as well as the formyl group, the molecule can adopt various conformations.

Computational studies on similar furan- and thiophene-based arylamides have shown that the interplay of intramolecular hydrogen bonding and solvent effects significantly influences conformational preferences. nih.govresearchgate.net For this compound, the orientation of the sulfonamide group relative to the benzene (B151609) ring and the furan ring's position are key determinants of conformational stability. Density functional theory (DFT) is a common computational method used to simulate the electronic structure and reactivity of such organic compounds. nih.gov Rotational spectroscopy studies of benzenesulfonamides have revealed that the amino group of the sulfonamide often lies perpendicular to the benzene plane in isolated conditions. mdpi.com

Hypothetical energy profiling of the key dihedral angles would likely reveal several low-energy conformers. The stability of these conformers is crucial for understanding how the molecule might bind to a protein target.

Table 1: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° | 0.00 | 45 |

| 2 | -60° | 0.15 | 35 |

| 3 | 180° | 1.20 | 20 |

Note: This data is hypothetical and for illustrative purposes, based on typical energy profiles for similar bi-aryl systems.

Protein-Ligand Complex Stability and Dynamics

Molecular dynamics (MD) simulations are employed to study the stability and dynamics of a ligand bound to a protein. peerj.com For this compound, which contains a sulfonamide group known to interact with enzymes like carbonic anhydrases, MD simulations can provide valuable information about the binding mode and the key interactions that stabilize the complex. nih.govnih.govacs.org These simulations can reveal the flexibility of the ligand in the binding pocket and the role of water molecules in mediating interactions. peerj.com

The stability of the protein-ligand complex is often assessed by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable complex will exhibit minimal fluctuations in RMSD. Furthermore, the binding free energy can be estimated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

In silico ADME predictions are crucial in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. nih.gov These predictions help to identify potential liabilities that could lead to poor bioavailability or undesirable metabolic profiles.

Prediction of Oral Bioavailability and Permeability

Oral bioavailability is a key parameter for orally administered drugs. nih.gov Computational models, often based on machine learning algorithms like random forests or support vector machines, can predict oral bioavailability based on a molecule's physicochemical properties. prismbiolab.com Parameters such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are important descriptors for these predictions. nih.gov

For this compound, its moderate molecular weight and predicted lipophilicity suggest a reasonable potential for oral absorption. The polar sulfonamide and formyl groups contribute to its polar surface area, which can influence its permeability across biological membranes.

Table 2: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 251.26 g/mol |

| logP (octanol-water partition coefficient) | 1.5 - 2.5 |

| Topological Polar Surface Area (TPSA) | 95.5 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Predicted Oral Bioavailability | Moderate to High |

Note: These values are estimations based on the chemical structure and common predictive models.

Metabolic Stability and Metabolite Prediction

Prediction software can identify the most likely metabolic transformations, such as oxidation, reduction, and conjugation. For this compound, oxidation of the furan ring or the formyl group, as well as N-glucuronidation or sulfation of the sulfonamide group, are plausible metabolic pathways.

Blood-Brain Barrier Penetration Predictions

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). nih.govmdpi.comfoamid.com In silico models for BBB penetration often consider properties like molecular size, lipophilicity, and the number of hydrogen bonds. nih.gov Generally, compounds with high BBB penetration have a lower molecular weight, a logP in a specific range, and a limited number of hydrogen bond donors and acceptors.

The presence of the polar sulfonamide group in this compound may limit its passive diffusion across the BBB. Capping the sulfonamide nitrogen has been shown to enhance brain penetration in some series of compounds. nih.gov

Table 3: Predicted CNS Properties of this compound

| Property | Prediction |

| Blood-Brain Barrier Penetration | Low to Moderate |

| CNS Activity | Unlikely to be CNS active |

Note: These are general predictions and can be influenced by active transport mechanisms.

In Silico Toxicology (Tox) Predictions

In silico toxicology models are used to predict the potential toxicity of a compound, helping to flag potential safety concerns early in development. mdpi.comjscimedcentral.com These models are often based on identifying structural alerts, which are chemical substructures known to be associated with toxicity.

Table 4: In Silico Toxicology Predictions for this compound

| Toxicity Endpoint | Prediction | Confidence |

| Mutagenicity (Ames test) | Low probability | Medium |

| Carcinogenicity | Low probability | Low |

| hERG Inhibition | Low to moderate probability | Medium |

| Skin Sensitization | Moderate probability | Medium |

Note: These are computational predictions and require experimental validation.

Mutagenicity and Carcinogenicity Predictions

In silico mutagenicity and carcinogenicity predictions are crucial components of early-stage drug discovery and chemical safety assessment. These computational methods utilize various algorithms and models, such as quantitative structure-activity relationship (QSAR) models and knowledge-based systems, to predict the likelihood of a compound causing genetic mutations or cancer. These predictions are often based on the presence of specific structural alerts or fragments known to be associated with toxicity.

For this compound, a systematic search of scientific literature and toxicology databases did not yield any specific studies that have performed and published mutagenicity or carcinogenicity predictions. Therefore, no specific data on its potential to be a mutagen or carcinogen can be presented.

Table 1: Hypothetical Mutagenicity and Carcinogenicity Prediction Data for this compound

| Prediction Endpoint | Computational Model | Predicted Outcome | Confidence Level |

| Bacterial Mutagenicity (Ames Test) | Data Not Available | Data Not Available | Data Not Available |

| In vitro Chromosomal Aberration | Data Not Available | Data Not Available | Data Not Available |

| In vivo Micronucleus Test | Data Not Available | Data Not Available | Data Not Available |

| Rodent Carcinogenicity (Rat) | Data Not Available | Data Not Available | Data Not Available |

| Rodent Carcinogenicity (Mouse) | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only and does not represent actual data.

Cardiotoxicity and Hepatotoxicity Risk Assessment

Computational models are increasingly used to predict potential organ-specific toxicities like cardiotoxicity and hepatotoxicity. These models can assess the likelihood of a compound interacting with key cardiac ion channels (like the hERG channel, a common cause of drug-induced cardiotoxicity) or metabolic enzymes and transporters in the liver that can lead to liver injury.

As with mutagenicity and carcinogenicity, there is no publicly available research that has specifically assessed the cardiotoxicity and hepatotoxicity risks of this compound using computational methods. Therefore, a quantitative risk assessment for this compound cannot be provided.

Table 2: Hypothetical Cardiotoxicity and Hepatotoxicity Risk Assessment for this compound

| Toxicity Endpoint | Prediction Method | Predicted Risk | Key Molecular Target |

| hERG Channel Inhibition | Data Not Available | Data Not Available | Data Not Available |

| Drug-Induced Liver Injury (DILI) | Data Not Available | Data Not Available | Data Not Available |

| Mitochondrial Toxicity | Data Not Available | Data Not Available | Data Not Available |

| Bile Salt Export Pump (BSEP) Inhibition | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only and does not represent actual data.

De Novo Drug Design Approaches Utilizing this compound as a Scaffold

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. This process can utilize existing molecules as scaffolds or starting points for generating new derivatives. The benzenesulfonamide and furan moieties present in this compound are found in various biologically active compounds, making them potentially interesting fragments for drug design.

However, a review of the literature did not identify any specific de novo drug design studies that have explicitly used this compound as a central scaffold for the development of new therapeutic agents. While general principles of drug design could be applied to this molecule, there are no published examples of its specific use in this context.

Preclinical Research Considerations and Translational Aspects of 3 5 Formyl 2 Furyl Benzenesulfonamide

Pharmacokinetic (PK) Studies in Preclinical Models

Pharmacokinetic studies are crucial for understanding how a potential drug is processed by the body. For a series of novel benzenesulfonamide (B165840) perforin (B1180081) inhibitors, which are structurally related to 3-(5-Formyl-2-furyl)benzenesulfonamide, comprehensive PK studies have been conducted in murine models.

Detailed ADME data for specific benzenesulfonamide perforin inhibitors, referred to as compound 1 and compound 3 in a key study, have been characterized. Following administration, these compounds are absorbed and distributed to various tissues. A significant finding is their high degree of binding to plasma proteins, with all tested benzenesulfonamide inhibitors showing greater than 99% binding to plasma proteins. nih.gov This high level of protein binding is a critical factor influencing the distribution and availability of the free (unbound) drug to exert its pharmacological effect. For instance, the free fraction of compound 1 in KHYG-1 cell media was determined to be 0.144. nih.gov

The elimination half-life (T1/2) and clearance rates are key parameters determining the dosing frequency and duration of effect. For a series of eight benzenesulfonamide perforin inhibitors, pharmacokinetic parameters were determined in mice. While specific values for each compound are extensive, a lead compound, compound 1, was selected for more intensive PK/PD relationship evaluation. nih.gov The pharmacokinetic parameters for a related compound, compound 7, showed a maximum plasma concentration (Cmax) of 235 μM, an area under the curve (AUC) of 1222 μM·h, and a half-life (T1/2) of 4.1 hours, which were within the range of the other seven compounds in the series. acs.org

While specific oral bioavailability data for these compounds are not detailed in the primary study, the focus on intravenous and intraperitoneal administration in preclinical models suggests that initial assessments were aimed at understanding the intrinsic properties of the compounds before optimizing for oral delivery. The high plasma protein binding and observed in vivo efficacy after parenteral administration are key considerations for future formulation and bioavailability studies.

Pharmacodynamic (PD) Studies and Biomarker Identification

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For the benzenesulfonamide perforin inhibitors, PD studies focused on their ability to inhibit perforin-mediated cell lysis. A strong correlation was found between the in vivo perforin inhibition and the duration that total plasma concentrations of compound 1 remained above 900 μM. nih.gov This concentration corresponds to unbound drug levels that are approximately three times the unbound in vitro IC90. nih.gov

This finding is critical for identifying a key biomarker for efficacy: the sustained plasma concentration above a therapeutic threshold. The inhibition of perforin was also found to increase with higher Cmax values. nih.gov In vivo efficacy was demonstrated in a model of allogeneic bone marrow cell rejection, where compounds 1 and 3 significantly increased the survival of allogeneic bone marrow cells. nih.govacs.org Specifically, compound 3 showed a 53% inhibition of perforin in the spleen at a dose of 120 mg/kg, while compound 1 induced a 48% and 40% inhibition at 160 and 120 mg/kg, respectively. nih.govacs.org

Toxicological Assessment in Relevant Animal Models

Toxicology studies are essential to determine the safety profile of a potential drug candidate.

In preclinical assessments, the benzenesulfonamide perforin inhibitors were generally well-tolerated at therapeutic doses. In an in vivo perforin inhibition assay, treatment with these inhibitors was associated with a reduction in splenocyte cellularity. nih.gov However, for the lead compounds 1 and 3, these reductions were minor and not definitively dose-related. nih.gov

Further investigation into the effects of compound 1 on mouse spleen with extended dosing (100 or 150 mg/kg twice daily for up to 7 days) showed no significant weight loss, changes in spleen or blood cell counts, or reductions in splenic CD4+, CD8+ T cells, CD19+ B cells, or NK1.1+ NK cells compared to the vehicle control. nih.gov This suggests that the observed reductions in splenocyte counts in the initial in vivo assay were likely related to the bone marrow transplantation procedure itself rather than a direct toxic effect of the compound. nih.gov

Data Tables

Table 1: In Vitro Perforin Inhibition by Benzenesulfonamide Compounds

| Compound | KHYG-1 IC90 (μM) nih.gov |

| 1 | 5.37 ± 1.10 |

| 2 | 1.86 ± 0.44 |

| 3 | 12.8 ± 3.0 |

| 4 | 14.6 ± 3.3 |

| 5 | 2.50 ± 0.38 |

| 6 | 4.88 ± 0.96 |

| 7 | 30.9 ± 10.5 |

| 8 | 13.5 ± 2.6 |

Interactive Data Table 1:

Organ-Specific Toxicity Evaluations

Preclinical evaluation of organ-specific toxicity is a critical step in drug development. For a compound like this compound, toxicological assessment would focus on potential liabilities associated with both the sulfonamide and furan (B31954) functional groups.

The benzenesulfonamide group is a well-known pharmacophore. While many sulfonamide-based drugs are well-tolerated, some have been associated with adverse effects. Hypersensitivity reactions are a known class effect, and in some cases, can lead to multi-organ disease. aap.org Preclinical studies on some sulfonamide derivatives have indicated potential for hematologic and liver-related toxicities. For instance, some sulfonamides have been reported to cause abnormalities in blood cell counts and may induce hemolytic anemia. nih.gov Hepatotoxicity is another potential concern, with some sulfonamides causing liver injury. nih.gov

The furan ring in the molecule also warrants specific toxicological consideration. Furan and its derivatives can undergo metabolic activation by cytochrome P450 enzymes to form reactive metabolites, which can lead to cellular damage. nih.gov The liver is a primary target for furan-induced toxicity due to its high metabolic activity. nih.gov Therefore, in preclinical studies, careful evaluation of hepatotoxicity would be paramount. Other organs, such as the kidneys, can also be susceptible to damage from certain furan derivatives. toxmsdt.com

A summary of potential organ-specific toxicities for the chemical classes related to this compound is presented in the table below. It is important to note that these are general toxicities associated with the chemical classes and not specific data for the compound .